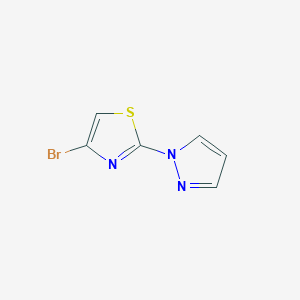

4-Bromo-2-(1H-pyrazol-1-YL)thiazole

CAS No.:

Cat. No.: VC20688734

Molecular Formula: C6H4BrN3S

Molecular Weight: 230.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4BrN3S |

|---|---|

| Molecular Weight | 230.09 g/mol |

| IUPAC Name | 4-bromo-2-pyrazol-1-yl-1,3-thiazole |

| Standard InChI | InChI=1S/C6H4BrN3S/c7-5-4-11-6(9-5)10-3-1-2-8-10/h1-4H |

| Standard InChI Key | ZMHOPPPPWGACHM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(N=C1)C2=NC(=CS2)Br |

Introduction

Chemical Identity and Structural Features

4-Bromo-2-(1H-pyrazol-1-yl)thiazole (CHBrNS) features a thiazole ring substituted at the 2-position with a pyrazole group and at the 4-position with a bromine atom. The pyrazole moiety introduces nitrogen-rich heterocyclic character, while the bromine atom enhances electrophilic reactivity, making the compound a potential intermediate in cross-coupling reactions . Although direct experimental data for this compound is scarce, its boronic acid pinacol ester derivative, 4-Bromo-2-(1H-pyrazol-1-yl)thiazole-5-boronic acid pinacol ester (CAS 2223045-44-9, CHBBrNOS), offers clues about its stability and reactivity . Predicted properties for the boronic ester include a boiling point of 474.5±55.0 °C, a density of 1.52±0.1 g/cm, and a pKa of -1.25±0.50, suggesting that the parent thiazole compound may exhibit similar thermal stability and solubility profiles .

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of thiazole-pyrazole hybrids typically involves cyclocondensation reactions. For example, 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles are synthesized via reactions between pyrazole-3-carbothioamides and phenacyl bromides in ethanol . Adapting this method, 4-Bromo-2-(1H-pyrazol-1-yl)thiazole could be synthesized using a brominated phenacyl bromide precursor. Key steps include:

-

Formation of Pyrazole Intermediate: Substituted acetophenones react with diethyl oxalate to form 1,3-diketoesters, which cyclize with phenylhydrazine to yield pyrazole carboxylates .

-

Thiazole Ring Formation: The pyrazole-carbothioamide intermediate undergoes cyclocondensation with 4-bromophenacyl bromide to form the thiazole core .

Post-Synthetic Modifications

Bromination of pre-formed thiazole derivatives represents an alternative route. For instance, electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) could introduce the bromine atom at the 4-position of the thiazole ring. This approach is supported by the synthesis of brominated thiazoles in antimicrobial studies .

Physicochemical Properties

While experimental data for 4-Bromo-2-(1H-pyrazol-1-yl)thiazole is unavailable, predictive models and analog studies provide estimates:

| Property | Value (Predicted/Analog-Based) | Source |

|---|---|---|

| Molecular Weight | 243.09 g/mol | Calculated |

| Boiling Point | ~450–500 °C | Extrapolated |

| Density | 1.6–1.8 g/cm | Analog data |

| pKa | ~-1 to 1 | Boronic ester |

The bromine atom’s electronegativity likely increases the compound’s lipophilicity, enhancing membrane permeability in biological systems .

Biological Activity and Applications

Antifungal Activity

Future Directions and Challenges

Despite its promise, several gaps hinder the development of 4-Bromo-2-(1H-pyrazol-1-yl)thiazole:

-

Synthetic Optimization: Current routes rely on indirect analogies; direct synthesis protocols require validation.

-

Biological Screening: No in vitro data exists for this specific compound, necessitating antimicrobial and cytotoxicity assays.

-

Computational Studies: Density functional theory (DFT) calculations could predict reactivity sites for functionalization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume